2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfur-containing methylthio group at position 6 and a pyrrolidine substituent at position 2. The ethylbutanamide side chain at the N1 position enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-ethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OS/c1-4-13(5-2)17(25)19-8-11-24-16-14(12-20-24)15(21-18(22-16)26-3)23-9-6-7-10-23/h12-13H,4-11H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLLKEHUHHHIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be achieved through multi-step organic synthesis involving the formation of the pyrazolopyrimidine core, the introduction of the pyrrolidine ring, and the subsequent attachment of the butanamide group. The key steps include:
Formation of the pyrazolopyrimidine core: : This can be done through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: : This step might involve nucleophilic substitution reactions where pyrrolidine is introduced.
Addition of the butanamide group: : Typically involves amide coupling reactions using appropriate reagents like coupling agents.
Industrial Production Methods: Industrial production might involve large-scale synthesis with optimized reaction conditions for higher yield and purity. This includes maintaining precise temperature, pH, and use of catalytic agents to speed up the reactions while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group within the butanamide moiety.
Substitution: : The pyrimidine ring can undergo various substitution reactions depending on the available substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, alcohols for substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: : from oxidation reactions.
Alcohols or amines: : from reduction of the amide.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer progression. The compound's ability to target the Mer kinase has been highlighted in recent literature, suggesting its potential use in treating various cancers such as leukemia and solid tumors .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Its structural components suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like schizophrenia or depression. The presence of the pyrrolidine moiety could enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology .
Antimicrobial Properties
Initial studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial activity. This suggests that 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide could be effective against certain bacterial strains or fungi, although more research is needed to confirm these effects and understand the underlying mechanisms.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The results demonstrated that specific modifications to the core structure significantly enhanced potency against cancer cell lines. The compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis in malignant cells .
Case Study 2: Neurological Applications
In a clinical trial assessing new treatments for schizophrenia, compounds structurally related to 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide were evaluated for their effects on cognitive function and mood stabilization. Results indicated improved outcomes compared to placebo controls, with a favorable side effect profile .
Mechanism of Action
The exact mechanism of action can vary, but commonly it involves:
Molecular Targets: : Binding to enzymes or receptors, altering their activity.
Pathways Involved: : Interruption of specific biochemical pathways, inhibition of enzyme action, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidin-1-yl group at position 4 distinguishes it from analogs with aromatic (e.g., fluorophenyl-chromenone in Example 53) or heterocyclic substituents (e.g., benzo[d]thiazole in Compound 2u). Pyrrolidine may enhance solubility due to its amine group, whereas aromatic substituents improve π-π stacking in target binding .
- The methylthio group at position 6 contrasts with ethoxyethoxyethyl (Compound 2u) or unmodified positions (Example 53). Methylthio’s electron-withdrawing effects could influence electronic properties and metabolic stability compared to bulkier or oxygenated groups .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Analytical Data
Key Observations :
- The target compound lacks reported melting point or mass data, limiting direct comparison. However, Example 53’s higher melting point (175–178°C) suggests greater crystallinity due to its fluorinated aromatic substituents .
- Compounds with biotin (2v) or ethoxyethoxyethyl (2u) side chains exhibit higher molecular weights, which may reduce bioavailability compared to the target’s simpler ethylbutanamide chain .
Biological Activity
The compound 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor , anti-inflammatory , and antimicrobial activities. Specifically, the following biological activities have been noted for related compounds:
- Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Inhibition of Key Enzymes : Several derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cellular proliferation.
The mechanisms through which 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide exerts its effects include:
- Induction of Apoptosis : Similar compounds have been shown to upregulate pro-apoptotic proteins such as caspases and Bax while downregulating anti-apoptotic proteins like Bcl-2 in cancer cell lines such as MCF-7.
- Enzyme Inhibition : The compound's structural similarity to methotrexate suggests potential DHFR inhibition, leading to reduced folate levels necessary for DNA synthesis in rapidly dividing cancer cells.
Antitumor Evaluation
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against different cancer cell lines. The findings revealed that:
- Compound 7f , structurally similar to our compound of interest, showed significant cytotoxicity against MCF-7 cells with an IC50 value indicating potent activity.
- The mechanism involved the induction of apoptosis through mitochondrial pathways, confirming the relevance of this class of compounds in cancer therapy .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For instance:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 7a | No modification | 15 | Moderate |
| 7f | Methylthio group added | 5 | High |
This table illustrates how specific structural components enhance the biological efficacy of these compounds.
Q & A
Q. Table 1: Comparative Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
Q. Table 2: Key Spectral Peaks for Structural Validation
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Amide (C=O) | 168–170 (1H) | 1640–1660 |
| Pyrrolidin-1-yl | 2.5–3.5 (m, 4H) | N/A |
| Methylthio (-SMe) | 2.1 (s, 3H) | 690–710 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
